

Optimizing Camizestrant dose 75mg vs 150mg

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Compound Focus: Camizestrant

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Efficacy Profile: 75 mg vs. 150 mg

The table below summarizes the progression-free survival (PFS) data from the SERENA-2 Phase II trial, which directly compared **camizestrant** with fulvestrant in post-menopausal women with ER-positive, HER2-negative advanced breast cancer [1] [2].

Efficacy Measure	Camizestrant 75 mg	Camizestrant 150 mg	Fulvestrant 500 mg
Overall Population (Median PFS)	7.2 months	7.7 months	3.7 months
Hazard Ratio (HR) vs. Fulvestrant	0.58 (90% CI: 0.41-0.81)	0.67 (90% CI: 0.48-0.92)	—
ESR1m Detected (Median PFS)	6.3 months	9.2 months	2.2 months
HR in ESR1m Subgroup	0.33 (90% CI: 0.18-0.58)	0.55 (90% CI: 0.33-0.89)	—
Prior CDK4/6i Treatment (Median PFS)	5.5 months	3.8 months	2.1 months

Efficacy Measure	Camizestrant 75 mg	Camizestrant 150 mg	Fulvestrant 500 mg
HR with Prior CDK4/6i	0.49 (90% CI: 0.31-0.75)	0.68 (90% CI: 0.44-1.04)	—

Key efficacy insights from the data include:

- **Broad Efficacy:** Both the 75 mg and 150 mg doses showed statistically significant and clinically meaningful improvements in PFS over the active control, fulvestrant [3] [1].
- **Potency in ESR1 Mutations:** The 75 mg dose demonstrated a particularly strong risk reduction in patients with **ESR1 mutations**, a population with a high unmet need [1] [2].
- **Activity Post-CDK4/6i:** In patients previously treated with CDK4/6 inhibitors, the **75 mg dose showed a more consistent benefit** (51% risk reduction) compared to the 150 mg dose (32% risk reduction) [1].

Safety and Tolerability Profile

The safety profile is a critical factor in dose optimization, especially for a drug intended for long-term management. The data below comes from the SERENA-1 and SERENA-2 trials [1] [4].

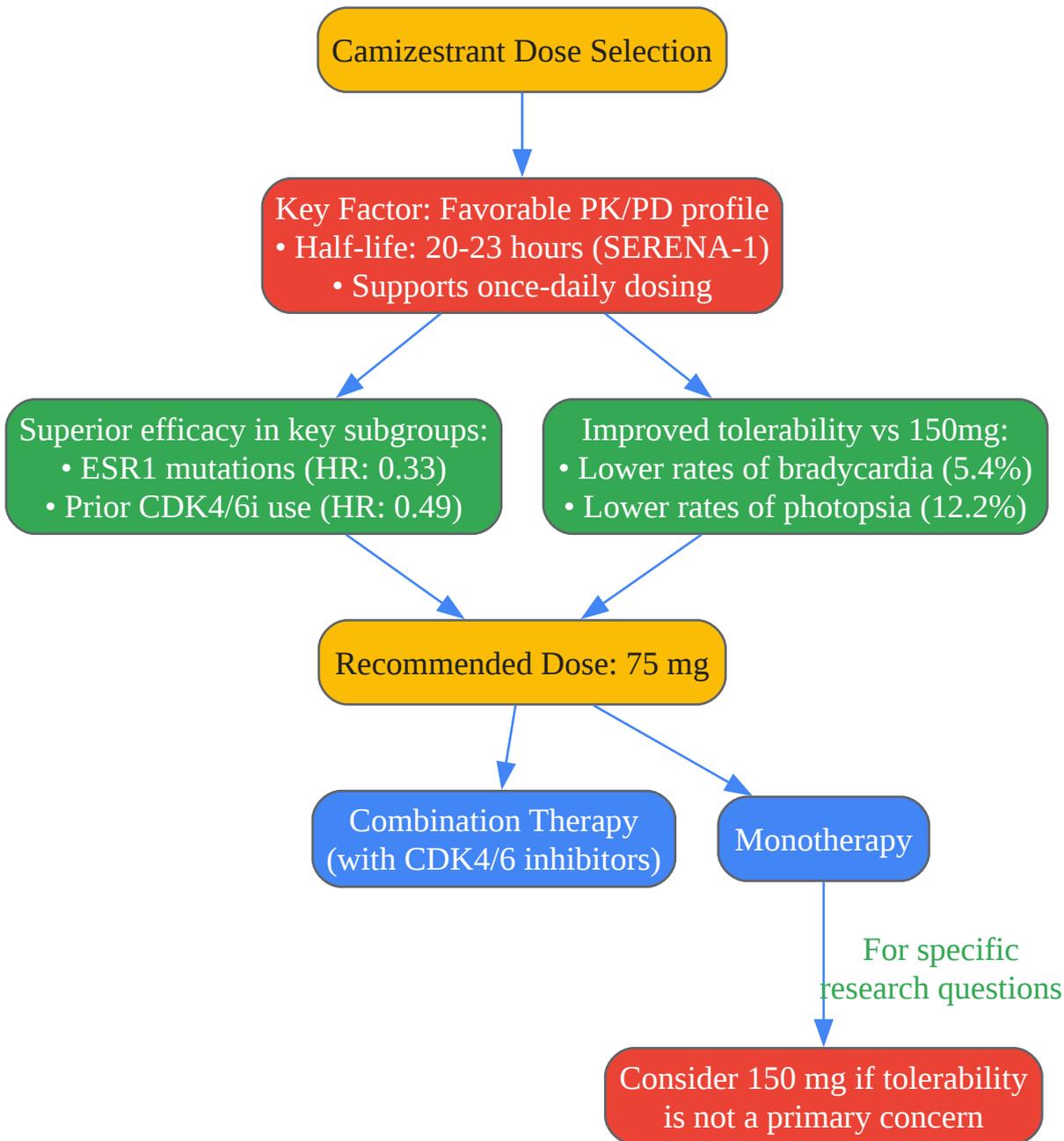
Safety Measure	Camizestrant 75 mg	Camizestrant 150 mg	Fulvestrant 500 mg
Most Common TEAEs	Photopsia (visual effects), Bradycardia	Photopsia, Bradycardia	Injection site pain, Nausea
Grade 1/2 Bradycardia	5.4%	26.0%	0%
Grade 1/2 Photopsia	12.2%	24.7%	0%
Grade 3 or Higher TEAEs	1.4%	2.7%	1.4%
Discontinuations due to TEAEs	2 patients	0 patients	0 patients

Key safety insights from the data include:

- **Dose-Dependent Tolerability:** Adverse events like bradycardia and photopsia were notably more frequent at the 150 mg dose compared to 75 mg [1].
- **Favorable Low-Dose Profile:** In the SERENA-1 trial, **no Grade 3 or higher treatment-related adverse events were observed at doses ≤ 150 mg**. The 75 mg dose offers a wider therapeutic window [4].

Decision Framework for Researchers

The following diagram synthesizes the key data into a logical pathway to guide dose selection for different experimental scenarios.



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Experimental Protocol Considerations

For scientists designing studies with **camizestrant**, here are essential methodologies based on the clinical trial data.

Dosing and Administration

- **Formulation and Route:** **Camizestrant** is an oral agent administered as a once-daily tablet [5] [4].
- **Pharmacokinetics (PK):** The maximum plasma concentration (t~max~) is achieved ~2-4 hours post-dose. The estimated half-life is 20-23 hours, supporting a once-daily dosing regimen without complex scheduling [4].
- **Combination with CDK4/6 Inhibitors:** The SERENA-1 trial established that **camizestrant** 75 mg can be safely combined with standard doses of abemaciclib, palbociclib, or ribociclib. No clinically meaningful drug-drug interactions were identified, allowing for co-administration without dose adjustment of the CDK4/6 inhibitors [6].

Key Efficacy and Safety Assessments

- **Efficacy Endpoints:**
 - **Primary:** Progression-Free Survival (PFS) assessed per RECIST v1.1 [3] [1].
 - **Biomarker Analysis:** Pre-planned subgroup analysis for ESR1 mutation status (detected vs. not detected) from baseline circulating tumor DNA (ctDNA) is critical [1] [2].
- **Safety Monitoring:**
 - **Common AEs:** Regular monitoring for visual disturbances (photopsia) and heart rate (bradycardia) is recommended. These are typically Grade 1-2 [1] [4].
 - **Laboratory Tests:** In combination with CDK4/6 inhibitors, closely monitor for neutropenia, as this is a known class effect [6].

Frequently Asked Questions for the Research Community

Q1: Why is the 75 mg dose, not the 150 mg, recommended for Phase III trials despite a lower median PFS in the overall population? The **risk-benefit profile** favors the 75 mg dose. It delivers a greater reduction in the risk of disease progression or death (Hazard Ratio of 0.58 vs. 0.67) and shows superior activity in key subgroups like patients with ESR1 mutations, all with a significantly more favorable tolerability profile [1] [2]. This makes it a more suitable candidate for long-term treatment and combination therapies.

Q2: What is the preclinical rationale for combining **camizestrant with CDK4/6 or PI3K/AKT/mTOR inhibitors?** Preclinical studies show that **camizestrant** provides robust ER degradation and complete ER

antagonism. Combining it with CDK4/6 inhibitors (e.g., palbociclib) or PI3K/AKT/mTOR inhibitors (e.g., everolimus, capivasertib) results in enhanced antitumor activity. This is a strategic approach to overcome resistance to endocrine therapy, with the triple combination showing particular promise in resistant models [7].

Q3: How does camizestrant compare to the established SERD, fulvestrant? Camizestrant offers two key advantages:

- **Oral Bioavailability:** Unlike intramuscular fulvestrant, **camizestrant** is orally administered, which is more convenient and may allow for better tissue penetration and higher exposure [8] [5].
- **Enhanced Efficacy:** In the SERENA-2 trial, **camizestrant** at both 75 mg and 150 mg doses demonstrated statistically significant superior PFS compared to fulvestrant 500 mg [3] [1].

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